7-O-Methyleriodictyol, commonly known as Sterubin (CAS: 51857-11-5), is a naturally occurring flavanone predominantly extracted from Eriodictyon californicum (Yerba Santa). In industrial and laboratory procurement, it is highly valued for its distinct physicochemical and biological profile, serving as a potent neuroprotective lead compound, a specialized taste-modifying excipient for bitter masking, and an active ingredient in cosmetic formulations[REFS-1, REFS-2]. Unlike generic flavonoid extracts, high-purity 7-O-Methyleriodictyol offers precise structure-activity benefits, including targeted Nrf2 pathway activation and specific configurational stability requirements, making it a critical selection for advanced pharmaceutical screening and high-end formulation workflows.
Substituting 7-O-Methyleriodictyol with closely related flavanones, such as unmethylated Eriodictyol or the 3'-O-methylated analog Homoeriodictyol, fundamentally compromises application-critical performance. The specific 7-O-methylation is an absolute structural requirement for its potent neuroprotective efficacy; for example, shifting the methoxy group to the 3'-position completely abolishes its ability to inhibit amyloid-beta toxicity [1]. Furthermore, from a processability standpoint, 7-O-Methyleriodictyol exhibits strict solvent-dependent configurational stability. While it maintains enantiomeric purity in methanol, it rapidly racemizes in standard aqueous cell culture media, meaning that generic aqueous handling protocols used for other flavonoids will result in degraded stereochemical integrity and irreproducible assay results [2].
In phenotypic screening assays modeling intracellular Aβ toxicity, the exact position of the methoxy group dictates compound efficacy. 7-O-Methyleriodictyol demonstrates highly potent neuroprotection, whereas its close analog Homoeriodictyol (3'-O-methyleriodictyol) is virtually inactive under identical conditions. This strict structure-activity relationship makes the 7-O-methylated form the mandatory choice for this specific neuroprotective pathway [1].
| Evidence Dimension | Inhibition of intracellular Aβ toxicity (EC50) |
| Target Compound Data | 0.07 µM |
| Comparator Or Baseline | Homoeriodictyol (> 10 µM) |
| Quantified Difference | > 140-fold higher potency for the 7-O-methylated form |
| Conditions | MC65 cell culture model of Aβ toxicity |
Justifies the procurement of the specific 7-O-methylated flavanone over other methylated analogs for Alzheimer's disease drug development.
The handling and processability of 7-O-Methyleriodictyol depend heavily on the solvent environment. While the compound undergoes rapid racemization in standard aqueous cell culture media, it maintains complete configurational stability when dissolved in methanol. This dictates specific laboratory workflows for stock solution preparation and storage [1].
| Evidence Dimension | Configurational stability (Racemization) |
| Target Compound Data | 0% racemization over 44 hours |
| Comparator Or Baseline | Aqueous cell culture medium (Rapid racemization) |
| Quantified Difference | Complete preservation of enantiomeric purity in methanol |
| Conditions | Methanol solution at room temperature, monitored via HPLC on a ChiralPak IA® column |
Dictates that buyers must use methanol rather than aqueous media for stock solutions to prevent loss of enantiomeric purity during analytical workflows.
7-O-Methyleriodictyol acts as a powerful inducer of the Nrf2 antioxidant pathway, a mechanism not shared by many generic flavonoids. In cellular models, it rapidly and dose-dependently increases nuclear Nrf2 levels, providing a quantifiable metric for its efficacy in mitigating oxidative stress and neuroinflammation[1].
| Evidence Dimension | Nuclear Nrf2 induction |
| Target Compound Data | 6-fold increase |
| Comparator Or Baseline | Untreated control baseline (1-fold) |
| Quantified Difference | 600% increase in Nrf2 levels |
| Conditions | BV-2 microglial cells, 5 µM concentration, 30-minute treatment |
Provides a reliable, quantifiable positive control for assays measuring Nrf2-mediated antioxidant and anti-inflammatory responses.
7-O-Methyleriodictyol is identified as one of the key active flavanones responsible for bitter-masking properties in plant extracts. In sensory evaluations, it effectively suppresses the bitter taste of compounds like caffeine without imparting strong intrinsic flavors, making it a valuable excipient in oral formulations [1].
| Evidence Dimension | Bitter taste perception |
| Target Compound Data | Significant decrease in bitterness |
| Comparator Or Baseline | 500 ppm caffeine aqueous solution (Strong bitterness) |
| Quantified Difference | Suppression of bitter taste below strong threshold |
| Conditions | Human sensory evaluation panel |
Supports the procurement of 7-O-Methyleriodictyol as a functional taste-modifying agent for improving the palatability of bitter active pharmaceutical ingredients (APIs).
7-O-Methyleriodictyol has been identified as a novel active ingredient for suppressing white hair by promoting melanogenesis. It upregulates key genes such as EDNRB, MITF-M, and tyrosinase in human melanocytes, providing a genetic basis for its inclusion in anti-graying cosmetic products[1].
| Evidence Dimension | Melanogenesis gene expression (EDNRB, MITF-M, Tyrosinase) |
| Target Compound Data | Significant upregulation of promoter activity |
| Comparator Or Baseline | Untreated control cells |
| Quantified Difference | Increased melanogenesis-related gene expression |
| Conditions | Human melanoma cells (SK-Mel28) and normal human epidermal melanocytes (NHEM) |
Validates 7-O-Methyleriodictyol as a functional active ingredient for procurement in advanced hair pigmentation and anti-aging cosmetic formulations.
Due to its >140-fold higher potency against Aβ toxicity compared to 3'-O-methylated analogs, 7-O-Methyleriodictyol is the preferred flavanone scaffold for Alzheimer's disease drug discovery and Nrf2 pathway activation studies[REFS-1, REFS-2].
Because of its specific configurational stability requirements, 7-O-Methyleriodictyol serves as a precise analytical standard in chiral HPLC workflows, provided that stock solutions are strictly maintained in methanol to prevent racemization [2].
Its proven ability to suppress the bitterness of 500 ppm caffeine solutions makes 7-O-Methyleriodictyol an excellent candidate for procurement as a taste-masking excipient in nutraceuticals and bitter API formulations[3].
Based on its ability to upregulate EDNRB, MITF-M, and tyrosinase gene expression in human melanocytes, 7-O-Methyleriodictyol is a highly specialized active ingredient for anti-aging and hair pigmentation cosmetic formulations [4].